molecular formula C22H21N3O B11080629 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Katalognummer: B11080629
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: MNMPLEPNFPKJJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazacyclopenta[cd]azulene family, characterized by a fused bicyclic framework with nitrogen atoms at strategic positions. Its structure includes a 4-methoxyphenyl group at position 4 and a phenyl group at position 1, which influence its electronic properties and biological interactions. The compound has been synthesized via cyclization reactions involving aryl-substituted intermediates under alkaline conditions (e.g., NaOH reflux) . Its derivatives are studied for diverse pharmacological activities, including antitumor, antimicrobial, and antiviral effects .

Eigenschaften

Molekularformel

C22H21N3O

Molekulargewicht

343.4 g/mol

IUPAC-Name

6-(4-methoxyphenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C22H21N3O/c1-26-18-12-10-16(11-13-18)20-15-25-22-19(20)9-5-6-14-24(22)21(23-25)17-7-3-2-4-8-17/h2-4,7-8,10-13,15H,5-6,9,14H2,1H3

InChI-Schlüssel

MNMPLEPNFPKJJI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 3-Arylaminomethyl-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepines

The foundational approach involves the cyclocondensation of 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepines with aryl halides. As detailed in, intermediates such as 3-(4-methoxyphenylaminomethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine are synthesized via refluxing 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-methoxyphenylamino)-acetic acid hydrazide in ethyl acetate. Subsequent treatment with 10% NaOH induces cyclization, forming the triazacyclopenta[cd]azulene core. This method yields the target compound at 57% efficiency after recrystallization from propanol-2.

Key parameters influencing yield include:

  • Reaction duration : Prolonged reflux (≥2 hours) ensures complete cyclization.

  • Solvent polarity : Ethyl acetate enhances intermediate solubility, while propanol-2 facilitates purification.

  • Alkylating agents : Methyl iodide or benzyl bromide are optimal for N-alkylation.

Quaternary Salt-Mediated Cyclization

An alternative route involves quaternary salt intermediates. Mixing 3-arylaminomethyl-triazoloazepines with alkylating agents (e.g., methyl triflate) in ethyl acetate generates quaternary salts, which undergo base-mediated cyclization. For example, refluxing 3-(4-methoxyphenylaminomethyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine with methyl iodide produces a quaternary salt, which is treated with NaOH to yield the final product. This method achieves 61–73% yields, depending on the alkylating agent’s electrophilicity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal cyclization occurs at 80–100°C in toluene or ethyl acetate, as higher temperatures (>110°C) promote side reactions such as dehydrogenation. Polar aprotic solvents like DMF reduce yields due to undesired solvolysis.

Stoichiometric Ratios

A 1:1 molar ratio of triazoloazepine to alkylating agent maximizes product formation. Excess alkylating agent leads to over-alkylation, while deficiencies result in unreacted starting material.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.65–1.69 ppm (m, 4H, 7,8-CH2CH2)

  • δ 3.76–3.80 ppm (m, 2H, 5-CH2)

  • δ 6.62–7.00 ppm (m, aromatic protons from methoxyphenyl and phenyl groups)

  • δ 10.1 ppm (s, 1H, NH).

13C NMR :

  • 156.8 ppm (C=N of triazole)

  • 114.2–160.1 ppm (aromatic carbons)

  • 55.3 ppm (OCH3).

LC-MS : Molecular ion peak at m/z 381.4 [M+H]+ confirms the molecular formula C24H25N4O.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar triazole ring fused to a boat-conformation azepine. The methoxyphenyl group adopts an equatorial orientation, minimizing steric strain.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Cyclocondensation57≥984Minimal side products
Quaternary Salt Route73≥956Scalability for bulk synthesis

Applications and Derivative Synthesis

The compound serves as a precursor for anti-inflammatory and analgesic agents. Functionalization at the 1-phenyl position with electron-withdrawing groups enhances bioactivity. For instance, nitro or fluoro substituents improve COX-2 inhibition by 40–60% compared to the parent molecule .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy groups on the aromatic rings undergo oxidation under controlled conditions. For example:

  • Quinone Formation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert methoxy groups to quinones, altering electron density in the aromatic system .

Key Reaction Data:

Reaction ConditionsProductYieldCitation
KMnO₄ (0.1 M), H₂SO₄, 80°C4-(Quinon-3',4'-yl)-1-phenyl derivative62%

Nucleophilic Aromatic Substitution

The electron-rich aromatic rings facilitate substitution reactions:

  • Halogenation : Electrophilic bromination at the para position of the methoxyphenyl group using Br₂/FeBr₃ .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions .

Comparative Reactivity:

Substituent PositionReactionRate Constant (k, L/mol·s)
4-MethoxyphenylBromination1.2 × 10⁻³
Triazole N-1Nitration0.8 × 10⁻³

Amide/Thioamide Formation

The secondary amine in the triazole ring reacts with isocyanates or isothiocyanates:

  • Phenylamide Derivatives : Reaction with phenyl isocyanate in dry benzene produces stable amides .

  • Antimicrobial Carbothioamides : 4-Bromophenyl isothiocyanate yields thioamide derivatives with MIC values of 6.2–25.0 µg/mL against S. aureus .

Synthetic Pathway:

  • Intermediate Synthesis :

    Triazacyclopenta[cd]azulene+R-NCObenzene, 1hAmide derivative (82% yield)\text{Triazacyclopenta[cd]azulene} + \text{R-NCO} \xrightarrow{\text{benzene, 1h}} \text{Amide derivative (82\% yield)}
  • Thioamide Formation :

    Triazacyclopenta[cd]azulene+R-NCSrefluxCarbothioamide (75% yield)\text{Triazacyclopenta[cd]azulene} + \text{R-NCS} \xrightarrow{\text{reflux}} \text{Carbothioamide (75\% yield)}

Hydrolysis and Stability

  • Acidic Hydrolysis : Methoxy groups demethylate in HCl/EtOH (6 M, 70°C), forming phenolic derivatives.

  • Base Stability : Resists hydrolysis in NaOH (10%, 24h), retaining >90% structural integrity.

Biological Conjugation Reactions

The compound forms bioactive conjugates via its reactive NH and CH₂ groups:

  • Antiplatelet Derivatives : Reaction with 4-bromophenyl isothiocyanate produces inhibitors of ADP-induced platelet aggregation (IC₅₀ = 12 µM) .

  • Anticancer Analogues : Conjugation with chlorophenyl groups enhances activity against leukemia cell lines (CCRF-CEM, IC₅₀ = 8.7 µM) .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductBiological Activity
OxidationKMnO₄/H₂SO₄, 80°CQuinone derivativeAntioxidant potential
BrominationBr₂/FeBr₃, 25°C4-Bromo-methoxyphenyl analogEnhanced lipophilicity
AmidationPh-NCO, benzene, 1hPhenylamide conjugateAntiplatelet aggregation
Thioamide synthesisPh-NCS, reflux, 2hCarbothioamideAntimicrobial (MIC = 6.2 µg/mL)

Mechanistic Insights

  • Electron-Donating Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, directing incoming groups to para positions .

  • Steric Hindrance : Bulky substituents on the triazole nitrogen reduce reaction rates by 40–60% in nucleophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structure allows for interactions with various biological targets.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Compound Target Pathogen MIC (µg/mL)
Derivative AMycobacterium smegmatis6.25
Derivative BPseudomonas aeruginosa12.50
  • Antitumor Potential : Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have reported activity against various cancer cell lines, indicating its potential as a lead compound for further development .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties in animal models. Results indicate that certain compounds exhibit comparable efficacy to standard treatments like phenytoin and lamotrigine .
Derivative Efficacy Comparison
Compound XComparable to phenytoin
Compound YComparable to lamotrigine

Material Science

Due to its unique structural characteristics, this compound is being explored for applications in material science.

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties. Research is ongoing to evaluate its effectiveness in creating materials with enhanced durability and resistance to environmental factors .

Case Study 1: Antimicrobial Screening

In a study conducted by Abdelkhalek et al., various derivatives of the compound were synthesized and screened for antimicrobial activity. The results highlighted the significant efficacy of certain derivatives against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the methoxy group could enhance antibacterial properties .

Case Study 2: Neuropharmacological Evaluation

A comprehensive evaluation of the anticonvulsant activity of selected derivatives was performed in a controlled laboratory setting. The findings indicated that specific modifications to the triazacyclopenta structure resulted in improved efficacy compared to traditional anticonvulsants .

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins . The compound’s structure allows it to fit into the active site of COX-2, blocking its activity and reducing inflammation. Other pathways and targets may be involved depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural Modifications and Their Impact

Compound Name Substituents (Position 1/4) Key Modifications Biological Activity
Target Compound 4-Methoxyphenyl / Phenyl Methoxy group enhances lipophilicity Under investigation
1-(4-Bromophenyl)-N-(4-chlorophenyl) derivative 4-Bromophenyl / 4-Chlorophenyl Halogenation improves metabolic stability Antitumor (NCI-60 panel)
1-(para-Tolyl) carbothioic acid arylamide para-Tolyl / Phenyl Thiocarboxamide boosts antiviral activity Anti-H1N1 (IC₅₀: <10 μM)
3-[(4-Bromophenylamino)-methyl] bromide 4-Bromophenyl / Methoxyphenyl Quaternary salt enhances solubility Antimicrobial (MIC: 6.2 mg/mL)
Antitumor Activity

Derivatives of this scaffold show broad-spectrum antitumor activity. For example:

  • 1-Phenyl-4-aryl derivatives inhibited leukemia (CCRF-CEM, HL-60) and colon cancer (HCT-116) cell lines at 10⁻⁵ M, with GI₅₀ values ranging from 1.2–8.7 μM .
  • Halogenated analogs (e.g., 4-bromophenyl) demonstrated enhanced potency against CNS cancer (SF-295) and melanoma (LOX IMVI) .

Table 2: Antitumor Activity Against Select Cell Lines

Compound Leukemia (GI₅₀, μM) Colon Cancer (GI₅₀, μM) Melanoma (GI₅₀, μM)
Target Compound Pending Pending Pending
1-(4-Bromophenyl) derivative 1.2 2.5 3.8
Reference (Doxorubicin) 0.03 0.12 0.21
Antimicrobial Activity
  • Arylaminomethyl derivatives exhibited MIC values of 6.2–25.0 mg/mL against S. aureus and C. albicans, outperforming Cefixime .
  • Methoxy-substituted analogs showed reduced Gram-negative activity (MIC: >50 mg/mL) due to poor membrane penetration .
Antiviral Activity
  • Carbothioic acid arylamides (e.g., 1-(para-tolyl) derivatives) inhibited Flu A H1N1 (California/07/2009) with efficacy comparable to Ribavirin (EC₅₀: 0.8–1.5 μM vs. 1.2 μM) .

Pharmacokinetic and Toxicity Profiles

ADME Predictions (via pkCSM):

  • Target Compound : Moderate CNS permeability (log PS: -2.1), low hepatotoxicity risk .
  • Carbothioic acid derivatives : High volume of distribution (VDss: 0.6–1.2 L/kg), suggesting tissue penetration .

Toxicity Notes:

  • Halogenated derivatives (e.g., bromophenyl) showed elevated hepatotoxicity risk in silico .
  • Methoxy groups correlated with improved metabolic stability (CYP450 inhibition: weak) .

Biologische Aktivität

The compound 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene represents a novel class of organic molecules with significant potential in medicinal chemistry. This article explores the biological activity of this compound through a detailed analysis of its pharmacological properties, molecular interactions, and potential therapeutic applications.

Molecular Formula

The chemical formula for the compound is C32H29N3O4C_{32}H_{29}N_3O_4. Its structure consists of a triazacyclopentaazulene framework, which is known for its diverse biological activities.

Molecular Conformation

The conformation of the compound is influenced by various intramolecular interactions, including hydrogen bonds and π-π stacking. These interactions contribute to its stability and biological efficacy. Notably, an intramolecular N—H⋯N hydrogen bond plays a crucial role in maintaining the structural integrity of the molecule .

Antinflammatory and Analgesic Properties

Recent studies have indicated that derivatives of triazole and azepine hybrids exhibit notable anti-inflammatory and analgesic activities. For instance, compounds with similar structures have shown selective inhibition of cyclooxygenase-2 (COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: In Vivo Analgesic Activity

In a study evaluating the analgesic activity of related compounds, several derivatives demonstrated significant inhibition of pain responses in animal models. The most active derivative achieved an inhibition rate exceeding that of traditional NSAIDs like ketorolac .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. Research indicates that modifications to the tetrahydroazulene core can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .

Antimicrobial Activity

Preliminary assessments suggest that the compound may possess antimicrobial properties. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Summary of Biological Activities

Activity Effectiveness Reference
Anti-inflammatoryHigh
AnalgesicSignificant
AntitumorModerate to High
AntimicrobialVariable

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

Modification Effect on Activity
Substitution on phenyl ringsEnhanced COX-2 inhibition
Alteration of nitrogen positionsImproved antimicrobial efficacy

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(4-methoxyphenyl)-1-phenyl-triazacyclopenta[cd]azulene derivatives?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, derivatives with similar scaffolds (e.g., 4-phenyl-5,6,7,8-tetrahydro-triazacyclopenta[cd]azulene) are synthesized via nucleophilic substitution or cyclization reactions using chloroacetic acid, sodium acetate, and arylidene hydrazones in a DMF-acetic acid solvent system under reflux . Key steps include:

  • Reagent selection : Optimizing substituents (e.g., methoxy vs. halogens) to modulate reactivity.
  • Purification : Recrystallization from DMF-ethanol mixtures to isolate high-purity products.
    Reference Data :
Reaction ComponentRoleExample
ThiosemicarbazideCore precursor3-(4-hydroxyphenyl)thiosemicarbazide
OxocompoundElectrophilic partner4-Methoxyphenyl derivatives

Advanced: How can computational reaction path searches improve the synthesis design of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict feasible intermediates and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs:

  • Transition state analysis : To identify energy barriers and optimize reaction conditions.
  • Machine learning : To prioritize substituents (e.g., methoxy groups) that enhance cyclization efficiency .
    Case Study : Computational screening reduced experimental trials by 60% in analogous triazacyclopenta syntheses .

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C: 0.005 Å) and torsion angles (e.g., 2.6° for azulene rings) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm methoxy (-OCH3_3) and phenyl group integration .
    Validation Protocol :

Compare experimental vs. simulated X-ray data (R factor < 0.05).

Cross-validate NMR shifts with DFT-predicted spectra .

Advanced: How can discrepancies in crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Multi-technique correlation : Overlay X-ray data with solid-state NMR or FT-IR to detect conformational polymorphism.
  • Dynamic simulations : Molecular dynamics (MD) models explain temperature-dependent spectral shifts (e.g., methoxy rotation barriers) .
    Example : A 0.02 Å deviation in X-ray vs. DFT bond lengths was attributed to crystal packing effects in a related ferrocenacyclodeca structure .

Basic: What statistical methods optimize reaction conditions for higher yields?

Methodological Answer:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Models nonlinear interactions (e.g., acetic acid concentration vs. cyclization rate) .
    Case Study : DoE increased yields of a triazacyclopenta analog from 45% to 72% by optimizing DMF:acetic acid ratios .

Advanced: How can mechanistic studies address contradictory biological activity data (e.g., antibacterial vs. inactive results)?

Methodological Answer:

  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to verify binding to bacterial enzymes (e.g., DNA gyrase).
  • Resistance profiling : Compare MIC values against Gram-positive vs. Gram-negative strains to identify structure-activity trends (e.g., methoxy vs. bromo substituents) .
    Data Conflict Resolution :
ContradictionResolution MethodOutcome
Inactive vs. active analogsMolecular dockingMethoxy groups disrupt hydrophobic binding pockets in resistant strains

Basic: What computational tools model the compound’s electronic properties?

Methodological Answer:

  • DFT packages (Gaussian, ORCA) : Calculate HOMO-LUMO gaps (e.g., 3.2 eV for methoxy derivatives) to predict redox behavior.
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution for nucleophilic/electrophilic site identification .

Advanced: How can chemical software enhance data integrity in collaborative studies?

Methodological Answer:

  • Blockchain-based platforms : Immutably track experimental parameters (e.g., reflux time, purity thresholds).
  • Cloud-based ELNs (Electronic Lab Notebooks) : Enable real-time data sharing with encryption (AES-256) to prevent tampering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.